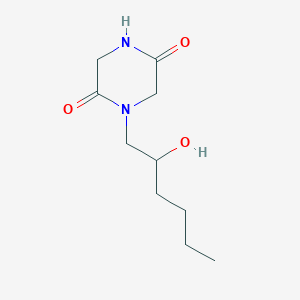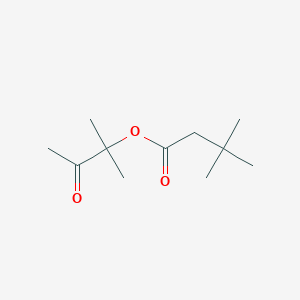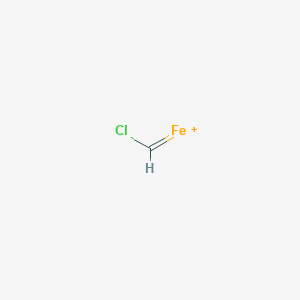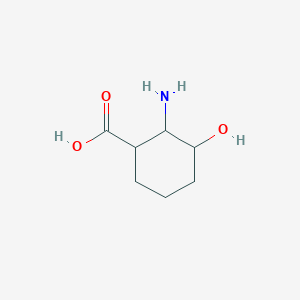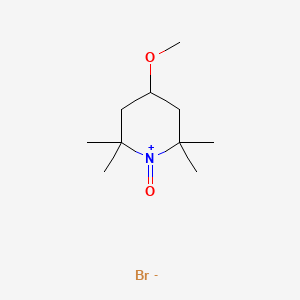![molecular formula C16H30Hg B14367401 Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury CAS No. 92509-17-6](/img/structure/B14367401.png)
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is an organomercury compound characterized by the presence of two 2,2,3,3-tetramethylcyclopropylmethyl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury typically involves the reaction of mercury(II) chloride with 2,2,3,3-tetramethylcyclopropylmethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and stringent safety measures due to the toxicity of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions where the 2,2,3,3-tetramethylcyclopropylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, thiols, or amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic by-products, while substitution reactions result in the formation of new organomercury compounds.
Applications De Recherche Scientifique
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a diagnostic tool or therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Bis(phenylmercury): Contains two phenyl groups bonded to mercury.
Bis(ethylmercury): Features two ethyl groups bonded to mercury.
Uniqueness
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is unique due to the presence of the bulky 2,2,3,3-tetramethylcyclopropylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organomercury compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
92509-17-6 |
|---|---|
Formule moléculaire |
C16H30Hg |
Poids moléculaire |
423.00 g/mol |
Nom IUPAC |
bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury |
InChI |
InChI=1S/2C8H15.Hg/c2*1-6-7(2,3)8(6,4)5;/h2*6H,1H2,2-5H3; |
Clé InChI |
WCGLVAVKQFLVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C[Hg]CC2C(C2(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


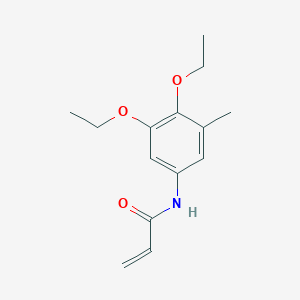
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

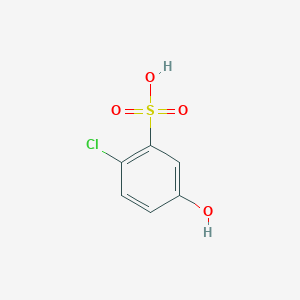
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)

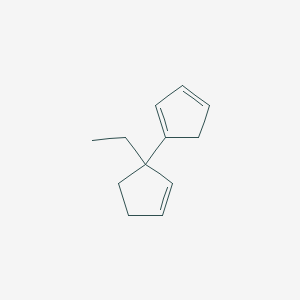
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
